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Compound of Interest

Compound Name: KHKI-01215

cat. No.: B15543212

In-Depth Technical Guide: KHKI-01215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NUAK2 inhibitor, KHKI-01215,
including its physicochemical properties, biological activity, and its mechanism of action related
to the Hippo-YAP signaling pathway. This document is intended to serve as a valuable resource
for researchers in oncology and drug discovery.

Core Data Presentation

The following table summarizes the key quantitative data for KHKI-01215.

Parameter Value Reference
CAS Number Not Publicly Available N/A
Molecular Weight 598.40 g/mol [1]

NUAK?2 Inhibition (IC50) 0.052 £ 0.011 pM [1]

SW480 Cell Proliferation

o 3.16 £ 0.30 M [1]
Inhibition (IC50)

Signaling Pathway
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KHKI-01215 functions as an inhibitor of NUAK family kinase 2 (NUAK2), which is implicated in
cancer cell survival and proliferation.[1] The inhibitory action of KHKI-01215 has been shown to
suppress the YES-associated protein (YAP) signaling pathway.[1] The diagram below illustrates
the canonical Hippo-YAP signaling pathway and the putative point of intervention for KHKI-
01215. In this pathway, a kinase cascade, including MST1/2 and LATS1/2, phosphorylates
YAP. This phosphorylation leads to the cytoplasmic retention and degradation of YAP,
preventing it from translocating to the nucleus and activating TEAD transcription factors, which
would otherwise promote cell proliferation and inhibit apoptosis. By inhibiting NUAK2, KHKI-
01215 is thought to modulate this pathway, leading to the suppression of YAP target gene
expression.
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Figure 1. The Hippo-YAP signaling pathway and the inhibitory action of KHKI-01215.
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Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the
evaluation of KHKI-01215.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Kinase Inhibition

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a
compound against a specific kinase.

e Principle: The assay measures the inhibition of kinase activity by quantifying the
phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody (donor)
and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is
phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close
proximity and generating a FRET signal. Inhibitors will reduce the rate of phosphorylation,
leading to a decrease in the FRET signal.

e General Protocol:

o Areaction mixture containing the NUAK2 enzyme, the substrate, ATP, and varying
concentrations of KHKI-01215 is prepared in a microplate.

o The reaction is incubated at room temperature to allow for enzymatic phosphorylation.

o A detection solution containing the europium-labeled antibody and the Alexa Fluor-labeled
substrate is added.

o The plate is incubated to allow for antibody-substrate binding.

o The TR-FRET signal is read using a microplate reader with an excitation wavelength of
337 nm and emission wavelengths of 620 nm (for europium) and 665 nm (for Alexa Fluor
647).

o The ratio of the emission at 665 nm to that at 620 nm is calculated, and the IC50 value is
determined by plotting the emission ratio against the inhibitor concentration.
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KINOMEscan® Kinase Profiling

This method is used to assess the selectivity of a kinase inhibitor by screening it against a large
panel of kinases.

e Principle: The assay is a competition binding assay where a test compound is competed
against an immobilized, active-site directed ligand for binding to the kinase of interest. The
amount of kinase that binds to the immobilized ligand is quantified by gPCR of a DNA tag
that is fused to the kinase.

» General Protocol:
o A solution of KHKI-01215 is prepared at a specified concentration.

o The compound is added to wells containing a specific kinase from a large panel, along
with an immobilized ligand.

o The mixture is incubated to allow for competitive binding.
o Unbound kinase is washed away.
o The amount of bound kinase is quantified by qPCR.

o The results are typically expressed as the percentage of the control (DMSO) signal, with a
lower percentage indicating stronger binding of the test compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an
indicator of cell viability, proliferation, and cytotoxicity.

¢ Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by
mitochondrial dehydrogenases in viable cells. The amount of formazan produced is
proportional to the number of living cells.

e General Protocol:
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o SWA480 colorectal cancer cells are seeded in a 96-well plate and allowed to adhere
overnight.

o The cells are treated with various concentrations of KHKI-01215 and incubated for a
specified period (e.g., 48-72 hours).

o An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for
formazan crystal formation.

o A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the
formazan crystals.

o The absorbance of the resulting purple solution is measured using a microplate reader at
a wavelength of approximately 570 nm.

o The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor
concentration.

Apoptosis Assay via Flow Cytometry

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a
compound.

o Principle: The assay typically uses Annexin V, which has a high affinity for phosphatidylserine
(PS), and a fluorescent DNA-binding dye such as propidium iodide (PI). In early apoptosis,
PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can
be detected by fluorescently labeled Annexin V. In late apoptosis and necrosis, the cell
membrane loses its integrity, allowing PI to enter and stain the cellular DNA.

e General Protocol:

o

SW480 cells are treated with KHKI-01215 for a specified time.

[¢]

The cells are harvested and washed with a binding buffer.

o

The cells are then incubated with fluorescently labeled Annexin V and PI.

[e]

The stained cells are analyzed by flow cytometry.
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o The flow cytometer distinguishes between live cells (Annexin V-negative, Pl-negative),
early apoptotic cells (Annexin V-positive, Pl-negative), and late apoptotic or necrotic cells
(Annexin V-positive, Pl-positive).

Gene Set Enrichment Analysis (GSEA)

GSEA is a computational method that determines whether a pre-defined set of genes shows
statistically significant, concordant differences between two biological states (e.g., treated vs.
untreated cells).

e Principle: GSEA works by ranking all genes in a dataset based on their differential
expression between the two conditions. It then determines whether the genes in a specific
gene set are randomly distributed throughout the ranked list or are enriched at the top or
bottom.

o General Methodology:

[e]

RNA is extracted from SW480 cells treated with KHKI-01215 and from control cells.

o Gene expression profiling is performed using a technique such as RNA sequencing or
microarray analysis.

o The genes are ranked based on a metric of differential expression (e.g., signal-to-noise
ratio or t-test statistic).

o A pre-defined gene set of interest (e.g., YAP target genes) is selected.

o The GSEA algorithm calculates an enrichment score (ES) that reflects the degree to which
the gene set is overrepresented at the extremes of the ranked list.

o The statistical significance of the ES is determined using a permutation test.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue
homogenate or extract.
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e Principle: The technique involves separating proteins by size using gel electrophoresis,
transferring them to a solid support (a membrane), and then probing the membrane with
antibodies specific to the protein of interest.

e General Protocol:

[e]

Protein lysates are prepared from SW480 cells treated with KHKI-01215 and control cells.
o The protein concentration of each lysate is determined.

o Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-
PAGE).

o The separated proteins are transferred to a nitrocellulose or PVYDF membrane.
o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with a primary antibody that specifically binds to the protein of
interest (e.g., phosphorylated YAP or total YAP).

o The membrane is then washed and incubated with a secondary antibody that is
conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

o A substrate that produces a chemiluminescent or colorimetric signal upon reaction with the
enzyme is added.

o The signal is detected using a digital imager or X-ray film, allowing for the visualization
and relative quantification of the target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [KHKI-01215 CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543212#khki-01215-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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